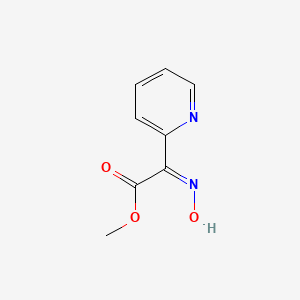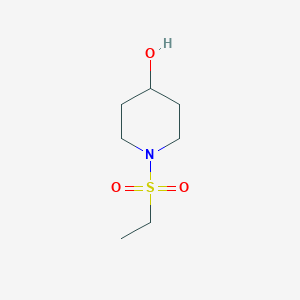
1-(Ethanesulfonyl)piperidin-4-ol
Overview
Description
1-(Ethanesulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol This compound features a piperidine ring substituted with an ethanesulfonyl group and a hydroxyl group at the 4-position
Mechanism of Action
Target of Action
The primary target of 1-(Ethanesulfonyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . When the compound binds to the CCR5 receptor, it prevents the entry of macrophagetropic (R5) HIV-1 strains into cells . This blockade of the CCR5 receptor is a key step in the treatment of HIV-1 infections .
Pharmacokinetics
The compound’s interaction with the ccr5 receptor suggests that it has the potential to be bioavailable and effective in the human body .
Result of Action
The binding of this compound to the CCR5 receptor results in the prevention of HIV-1 entry into cells . This leads to a decrease in the progression of HIV-1 infections and a slower progression to AIDS .
Action Environment
The action of this compound is influenced by the biochemical environment of the human body. Factors such as the presence of other molecules, pH levels, and temperature can affect the compound’s interaction with the CCR5 receptor and its overall efficacy .
Biochemical Analysis
Biochemical Properties
1-(Ethanesulfonyl)piperidin-4-ol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as an antagonist to the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into host cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction with a basic nitrogen atom in the compound, anchoring it to the receptor . Additionally, the presence of lipophilic groups in this compound enhances its binding affinity to CCR5 .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting the CCR5 receptor, thereby preventing HIV-1 from entering host cells . This inhibition can lead to changes in gene expression and cellular metabolism, as the blockade of CCR5 disrupts the normal signaling pathways that the virus exploits for replication . Furthermore, this compound has shown potential in modulating other cellular functions, such as calcium mobilization, which is crucial for various cellular activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly the CCR5 receptor. The compound’s basic nitrogen atom forms a salt-bridge interaction with the receptor, anchoring it in place . This binding inhibits the receptor’s activity, preventing HIV-1 from using CCR5 as a co-receptor for entry into host cells . Additionally, this compound may influence gene expression by altering the signaling pathways downstream of CCR5 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on CCR5 over extended periods .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its efficacy and safety are dose-dependent. At lower doses, the compound effectively inhibits CCR5 without causing significant adverse effects . At higher doses, toxic effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may influence the overall efficacy and safety of the compound . Additionally, this compound may affect metabolic flux and metabolite levels, further impacting its biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, depending on its affinity for various binding proteins . This distribution pattern is crucial for understanding the compound’s therapeutic potential and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules, such as the CCR5 receptor, and for exerting its inhibitory effects . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(Ethanesulfonyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(Ethanesulfonyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LAH).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Ethanesulfonyl)piperidin-4-ol has several applications in scientific research:
Comparison with Similar Compounds
1-(Ethanesulfonyl)piperidin-4-ol can be compared to other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the ethanesulfonyl and hydroxyl groups.
4-Piperidinol: Similar to this compound but without the ethanesulfonyl group.
1-(Methylsulfonyl)piperidin-4-ol: A closely related compound with a methylsulfonyl group instead of an ethanesulfonyl group.
The presence of the ethanesulfonyl group in this compound imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets, distinguishing it from these similar compounds.
Properties
IUPAC Name |
1-ethylsulfonylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJAAQBJCJZEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B1437737.png)
![Tert-butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1437738.png)
![methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1437742.png)

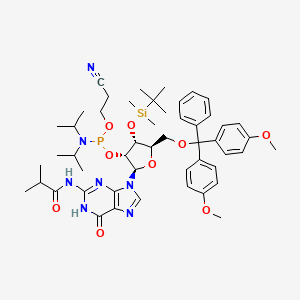
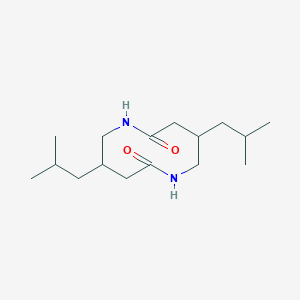
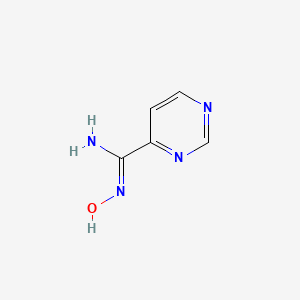
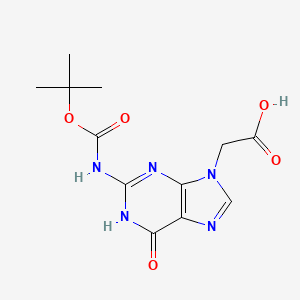
![[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt](/img/structure/B1437754.png)
![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1437756.png)
![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B1437757.png)
![15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1437758.png)

